2-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring, a benzoyl group, and a morpholinopropyl hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzoyl group and the morpholinopropyl hydrazinecarbothioamide moiety. Common reagents used in these reactions include hydrazine, benzoyl chloride, and morpholine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. Reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzoyl moiety .
Scientific Research Applications
2-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of specific signaling cascades or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE: Shares the pyrazole ring structure but lacks the benzoyl and morpholinopropyl hydrazinecarbothioamide moieties.
BENZOYL HYDRAZINECARBOTHIOAMIDE: Contains the benzoyl and hydrazinecarbothioamide groups but lacks the pyrazole ring.
MORPHOLINOPROPYL HYDRAZINECARBOTHIOAMIDE: Features the morpholinopropyl hydrazinecarbothioamide moiety but lacks the pyrazole and benzoyl groups
Uniqueness
The uniqueness of 2-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H29N7O4S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-[[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C21H29N7O4S/c1-15-19(28(30)31)16(2)27(25-15)14-17-4-6-18(7-5-17)20(29)23-24-21(33)22-8-3-9-26-10-12-32-13-11-26/h4-7H,3,8-14H2,1-2H3,(H,23,29)(H2,22,24,33) |
InChI Key |
XAVCMBNVBCAQEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NNC(=S)NCCCN3CCOCC3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.